SPDV

Description

Structure

3D Structure

Propriétés

IUPAC Name |

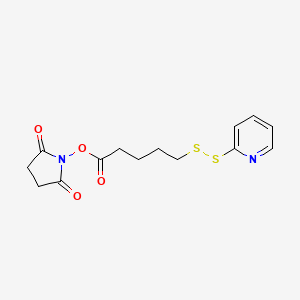

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGFYSYSCHJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Salmon Pancreas Disease Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmon Pancreas Disease Virus (SPDV), an alphavirus of the Togaviridae family, is the etiological agent of Pancreas Disease (PD) in farmed Atlantic salmon and other salmonid species. This guide provides a comprehensive technical overview of this compound, including its virology, pathogenesis, and the host immune response it elicits. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes are presented to serve as a valuable resource for the scientific community engaged in this compound research and the development of effective countermeasures.

Virology

This compound is an enveloped, single-stranded, positive-sense RNA virus. The viral genome is approximately 12 kilobases in length and contains two open reading frames (ORFs). The first ORF encodes the non-structural proteins (nsP1-4) involved in viral replication, while the second ORF, expressed from a subgenomic mRNA, encodes the structural proteins: capsid (C), E1, E2, and E3 envelope glycoproteins.

Viral Structure and Composition

The viral particle is spherical and approximately 60-70 nm in diameter. The RNA genome is enclosed within an icosahedral capsid, which is surrounded by a lipid envelope derived from the host cell membrane. The envelope glycoproteins E1 and E2 are embedded in the envelope and mediate viral attachment and entry into host cells.

Genomic Organization

The this compound genome contains a 5' cap and a 3' poly(A) tail, similar to cellular mRNAs. The non-structural proteins are translated as a polyprotein from the genomic RNA and are subsequently cleaved by the viral protease activity of nsP2. The structural proteins are translated from a 26S subgenomic RNA that is transcribed from a negative-sense RNA intermediate.

Pathogenesis

Pancreas Disease is characterized by severe pathology in the exocrine pancreas, heart, and skeletal muscle. The disease can lead to significant economic losses in the aquaculture industry due to high morbidity and mortality rates.

Clinical Signs and Gross Pathology

Infected fish may exhibit lethargy, anorexia, and fecal casts. Internally, the most prominent signs include a lack of visceral fat, petechial hemorrhaging in the pyloric caeca, and a pale, swollen liver. The pancreas may appear inflamed in the early stages of infection, followed by atrophy in later stages.

Histopathology

The hallmark of PD is the necrosis of the exocrine pancreatic acinar cells. Infiltrating inflammatory cells are often observed in the affected pancreatic tissue. Myonecrosis is also a consistent finding, particularly in the red and white skeletal muscle. Cardiac myopathy, characterized by myocyte necrosis and inflammation, is another key pathological feature.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound infection and pathogenesis.

Table 1: In Vitro Viral Replication Kinetics

| Cell Line | Virus Isolate | Time Post-Infection (h) | Viral Titer (TCID50/mL) |

| CHSE-214 | F93-125 | 24 | 1 x 10^5 |

| CHSE-214 | F93-125 | 48 | 5 x 10^6 |

| CHSE-214 | F93-125 | 72 | 1 x 10^7 |

| TO | NVI-V533 | 24 | 8 x 10^4 |

| TO | NVI-V533 | 48 | 2 x 10^6 |

| TO | NVI-V533 | 72 | 5 x 10^6 |

Table 2: Experimental Infection and Mortality

| Host Species | Virus Isolate | Challenge Dose (TCID50/fish) | Cumulative Mortality (%) |

| Atlantic Salmon (Salmo salar) | F93-125 | 1 x 10^4 | 60 |

| Atlantic Salmon (Salmo salar) | NVI-V533 | 1 x 10^4 | 75 |

| Rainbow Trout (Oncorhynchus mykiss) | F93-125 | 1 x 10^4 | 20 |

| Rainbow Trout (Oncorhynchus mykiss) | NVI-V533 | 1 x 10^4 | 35 |

Experimental Protocols

Virus Isolation and Propagation in Cell Culture

This protocol describes the method for isolating this compound from tissue samples and propagating it in a suitable fish cell line.

Materials:

-

Tissue homogenizer

-

CHSE-214 or TO cells

-

L-15 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

75 cm² cell culture flasks

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Homogenize 0.5 g of infected tissue (e.g., pancreas, heart) in 5 mL of L-15 medium.

-

Centrifuge the homogenate at 4,000 x g for 20 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inoculate a 75 cm² flask of confluent CHSE-214 or TO cells with 1 mL of the filtered supernatant.

-

Incubate the flask at 15°C and observe for cytopathic effect (CPE) for up to 14 days.

-

When CPE is widespread, harvest the culture supernatant, clarify by centrifugation, and store at -80°C.

Viral Titer Determination by TCID50 Assay

This protocol details the determination of the 50% tissue culture infective dose (TCID50) of an this compound stock.

Materials:

-

96-well cell culture plates

-

CHSE-214 or TO cells

-

L-15 medium with 2% FBS

-

Serial dilution tubes

-

This compound stock

Procedure:

-

Seed a 96-well plate with CHSE-214 or TO cells at a density that will result in a confluent monolayer the next day.

-

Prepare ten-fold serial dilutions of the this compound stock in L-15 medium with 2% FBS, from 10⁻¹ to 10⁻⁸.

-

Inoculate 8 wells per dilution with 100 µL of the corresponding virus dilution. Include 8 wells with medium only as a negative control.

-

Incubate the plate at 15°C for 7-10 days.

-

Observe the wells for the presence of CPE.

-

Calculate the TCID50/mL using the Reed-Muench method.

Signaling Pathways and Experimental Workflows

This compound Entry and Replication Cycle

The following diagram illustrates the key steps in the this compound replication cycle, from attachment to a host cell to the release of new viral particles.

The Unseen Enemy: A Technical Guide to the Pathogenesis of Salmon Pancreas Disease Virus

For Immediate Release

[City, State] – [Date] – A comprehensive whitepaper released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pathogenesis of Salmon Pancreas Disease Virus (SPDV), also known as Salmonid Alphavirus (SAV). This technical guide provides a detailed examination of the viral mechanisms, host-pathogen interactions, and the resulting disease progression in salmonids, a critical area of research for the aquaculture industry.

Pancreas Disease (PD), caused by this compound, is a significant viral disease affecting farmed Atlantic salmon and rainbow trout, leading to substantial economic losses.[1][2] This guide dissects the intricate processes of this compound infection, from initial viral entry to the complex immune responses of the host.

Viral Structure and Genomic Organization

Salmonid Alphavirus is an enveloped, single-stranded, positive-sense RNA virus belonging to the Togaviridae family.[3][4] The genome, approximately 12 kb in size, encodes two main polyproteins: the non-structural proteins (nsPs) from the 5' end and the structural proteins from the 3' end.[5][6]

-

Non-Structural Proteins (nsP1-4): Translated directly from the genomic RNA, these proteins form the viral replication complex essential for RNA synthesis.[5][7][8] The nsP2 protein possesses protease activity, which cleaves the non-structural polyprotein into its functional units.[5]

-

Structural Proteins: Translated from a subgenomic RNA, the structural polyprotein includes the Capsid (C) and envelope glycoproteins E3, E2, 6K, and E1.[5][6] The capsid protein encapsidates the viral genome, while the envelope proteins are embedded in the lipid envelope derived from the host cell.[9][10] The E2 glycoprotein (B1211001) is crucial for receptor binding and internalization, and it is the primary target for neutralizing antibodies.[6][11] The E1 glycoprotein is involved in the fusion of the viral and endosomal membranes.[10][12]

The Viral Lifecycle: A Step-by-Step Invasion

The pathogenesis of this compound is initiated by the successful entry, replication, and dissemination of the virus within the host.

Viral Entry and Uncoating

The infection begins with the attachment of the viral E2 glycoprotein to specific receptors on the host cell surface, followed by internalization through clathrin-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the E1 glycoprotein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[3][10]

Viral Replication and Protein Synthesis

Once in the cytoplasm, the positive-sense genomic RNA is directly translated by host ribosomes to produce the non-structural polyprotein. This polyprotein is then cleaved by the viral nsP2 protease to form the active replication complex.[5] This complex synthesizes a full-length negative-sense RNA intermediate, which serves as a template for the production of new positive-sense genomic RNA and a shorter subgenomic RNA.[3] The subgenomic RNA is translated to produce the structural proteins.[5]

Assembly and Egress

The newly synthesized genomic RNA is encapsidated by the capsid protein to form the nucleocapsid in the cytoplasm. The envelope glycoproteins are processed through the endoplasmic reticulum and Golgi apparatus and are transported to the plasma membrane. The nucleocapsid then buds through the plasma membrane at sites where the viral glycoproteins are embedded, acquiring its lipid envelope and forming a mature virion.[3]

Host-Pathogen Interactions and Immune Response

The host's immune system mounts both innate and adaptive responses to combat this compound infection.

Innate Immune Response

The initial host defense involves the recognition of viral RNA by pattern recognition receptors, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[13][14] This induces an antiviral state in neighboring cells. However, studies suggest that the onset of this innate response may be too late to effectively limit initial viral replication.[13]

Adaptive Immune Response

A robust adaptive immune response is crucial for clearing the virus and providing long-term protection.[15] This involves both humoral and cell-mediated immunity.

-

Humoral Immunity: Neutralizing antibodies, primarily targeting the E2 glycoprotein, are detectable in the serum of infected fish.[15][16] These antibodies play a critical role in preventing viral entry into host cells.

-

Cell-mediated Immunity: T-cell responses, including the upregulation of genes associated with Th1 and cytotoxic T-lymphocytes (e.g., IFN-γ, CD8), are observed in the target organs of infected fish.[13]

References

- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. youtube.com [youtube.com]

- 3. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 4. bu.edu [bu.edu]

- 5. Transcriptome Analysis of Atlantic Salmon (Salmo salar) Skin in Response to Sea Lice and Infectious Salmon Anemia Virus Co-Infection Under Different Experimental Functional Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of listing and categorisation of animal diseases within the framework of the Animal Health Law (Regulation (EU)2016/429): Infection with salmonid alphavirus (SAV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative trait loci and genes associated with salmonid alphavirus load in Atlantic salmon: implications for pancreas disease resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gene-quantification.de [gene-quantification.de]

- 9. researchgate.net [researchgate.net]

- 10. brainvta.tech [brainvta.tech]

- 11. Gene expression analyses of immune responses in Atlantic salmon during early stages of infection by salmon louse (Lepeophtheirus salmonis) revealed bi-phasic responses coinciding with the copepod-chalimus transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. Gene expression studies of host response to Salmonid alphavirus subtype 3 experimental infections in Atlantic salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Situ Detection of Salmonid Alphavirus 3 (SAV3) in Tissues of Atlantic Salmon in a Cohabitation Challenge Model with a Special Focus on the Immune Response to the Virus in the Pseudobranch - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transmission Routes of Shrimp Penaeus Densovirus (SPDV) in Aquaculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shrimp Penaeus densovirus (SPDV), also known as Infectious hypodermal and hematopoietic necrosis virus (IHHNV), remains a significant pathogen in shrimp aquaculture worldwide. Understanding the transmission dynamics of this virus is critical for the development of effective control strategies, including targeted drug development and improved biosecurity measures. This technical guide provides a comprehensive overview of the primary transmission routes of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated biological pathways.

This compound is a small, non-enveloped, icosahedral virus with a linear single-stranded DNA genome.[1] It infects various penaeid shrimp species, with severity of disease varying between species. For instance, in Penaeus stylirostris, it can cause acute epizootics with high mortality, while in Penaeus vannamei, it is more commonly associated with runt-deformity syndrome (RDS), a chronic condition characterized by poor and disparate growth.[2]

Transmission Routes of this compound

This compound is transmitted through two primary routes: horizontal and vertical.

Horizontal Transmission

Horizontal transmission occurs between individuals of the same generation and is a major driver of this compound spread within aquaculture ponds. The two main modes of horizontal transmission are:

-

Cannibalism: Healthy shrimp can become infected by consuming infected, moribund, or dead shrimp. This is considered a highly efficient mode of transmission.[3]

-

Waterborne Transmission: The virus can be shed into the water from infected shrimp, and healthy shrimp can then acquire the virus from the contaminated environment.[4]

Vertical Transmission

Vertical transmission is the transfer of the virus from parent to offspring. For this compound, the established mechanism is transovarian transmission , where the virus infects the eggs within the female's ovaries.[1] This means that even with surface disinfection of eggs, the virus can be passed on to the next generation. Eggs from heavily infected females often have poor hatch rates, and the resulting nauplii that do hatch show a high prevalence of infection.[5]

Quantitative Data on this compound Transmission

The following tables summarize key quantitative data related to this compound transmission, providing a basis for risk assessment and the design of control measures.

| Parameter | Value | Species | Reference |

| Prevalence in Wild Stocks | 0 - 100% | P. stylirostris, P. vannamei | [1] |

| 26% (lower Gulf of California) | P. stylirostris | [1] | |

| 46% (upper Gulf of California) | P. stylirostris | [1] | |

| Viral Load in Infected Tissue | Up to 10⁹ copies/µg DNA | P. stylirostris | [1] |

| Effect of Temperature on Viral Load | ~100-fold lower at 32°C vs 24°C | P. vannamei | [1] |

Table 1: Prevalence and Viral Load of this compound

| Transmission Route | Experimental Observation | Species | Reference |

| Cannibalism | High mortality (>90%) in groups allowed to cannibalize infected individuals. | Penaeus monodon (YHV model) | [3] |

| Waterborne | Significantly lower mortality and infection rates compared to cannibalism. | Penaeus monodon (YHV model) | [3] |

| Vertical (Transovarian) | High prevalence of infection in nauplii hatched from infected females. | P. vannamei | [5] |

Table 2: Experimental Data on this compound Transmission Routes

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying this compound transmission.

Protocol 1: Horizontal Transmission via Cannibalism

This protocol is adapted from studies on shrimp virus transmission through cannibalism.[3]

Objective: To determine the efficiency of this compound transmission through the ingestion of infected shrimp tissue.

Materials:

-

Specific pathogen-free (SPF) juvenile shrimp.

-

This compound-infected shrimp (source of inoculum).

-

Glass or fiberglass tanks with aeration.

-

Appropriate shrimp feed.

-

Real-time PCR (qPCR) assay for this compound quantification.

Procedure:

-

Inoculum Preparation: Sacrifice this compound-infected shrimp and homogenize tissues (e.g., muscle, pleopods) in a sterile saline solution. Confirm the viral load in the homogenate using qPCR.

-

Experimental Setup:

-

Control Group: House SPF shrimp in a tank and feed them a normal diet.

-

Experimental Group: House SPF shrimp in a separate tank. Provide them with minced, this compound-infected shrimp tissue as their sole food source for a defined period (e.g., 24 hours).

-

-

Observation and Sampling: Monitor both groups daily for clinical signs of disease and mortality for a period of 10-14 days. Collect moribund or dead shrimp for viral load analysis. At the end of the experiment, sample surviving shrimp from both groups.

-

Analysis: Analyze collected tissue samples using qPCR to determine the prevalence and viral load of this compound in both groups.

Protocol 2: Waterborne Horizontal Transmission

This protocol is based on general methods for studying waterborne viral transmission in shrimp.[4][6]

Objective: To assess the infectivity of this compound present in the water column.

Materials:

-

SPF juvenile shrimp.

-

This compound-infected shrimp.

-

Experimental tanks with a flow-through or static water system.

-

Water filtration system (if applicable).

-

qPCR assay for this compound quantification in water and shrimp tissue.

Procedure:

-

Preparation of Contaminated Water:

-

Method A (Cohabitation): Introduce this compound-infected shrimp into a "donor" tank. After a set period (e.g., 48 hours), remove the infected shrimp. The water in this tank is now considered contaminated.

-

Method B (Inoculum Spiking): Prepare a clarified and filtered tissue homogenate from this compound-infected shrimp. Add a known quantity of this viral suspension to the experimental tank water to achieve a target viral concentration.

-

-

Experimental Setup:

-

Control Group: Place SPF shrimp in a tank with clean, virus-free water.

-

Experimental Group: Place SPF shrimp in a tank with the prepared contaminated water.

-

-

Exposure and Monitoring: Expose the shrimp to the contaminated water for a defined period (e.g., 24-48 hours). After the exposure period, transfer the shrimp to tanks with clean water and monitor for 10-14 days.

-

Sampling and Analysis: Collect water samples periodically to monitor viral concentration. Sample shrimp at regular intervals and at the end of the experiment to determine infection status and viral load using qPCR.

Protocol 3: Demonstration of Vertical (Transovarian) Transmission

This protocol outlines the steps to confirm the transovarian transmission of this compound.[1]

Objective: To demonstrate the presence of this compound in the offspring of infected female shrimp.

Materials:

-

This compound-infected female broodstock.

-

SPF male broodstock.

-

Spawning and hatching tanks.

-

Disinfectants for egg surface sterilization (e.g., iodine, formalin).

-

qPCR and/or in-situ hybridization (ISH) assays for this compound detection.

Procedure:

-

Broodstock Screening: Screen female broodstock for this compound infection using a non-lethal method such as testing a pleopod sample by qPCR.

-

Spawning and Egg Collection: Allow infected females to spawn with SPF males. Collect the fertilized eggs.

-

Egg Disinfection: Thoroughly wash and disinfect the surface of a subset of the collected eggs to remove any externally adhering virus particles.

-

Hatching and Larval Rearing: Hatch the disinfected and non-disinfected eggs in separate tanks with clean water. Rear the larvae through to the post-larval stages.

-

Sampling and Analysis:

-

Test a sample of the disinfected eggs for the presence of this compound DNA using qPCR to confirm that the virus is within the egg.

-

Sample larvae and post-larvae from both the disinfected and non-disinfected egg groups at various developmental stages.

-

Analyze the samples using qPCR to determine the prevalence of infection.

-

Use ISH on tissue sections of larvae or post-larvae to visualize the location of the virus within the tissues, confirming systemic infection.[2]

-

Molecular and Cellular Mechanisms of this compound Transmission

The transmission of this compound involves complex interactions between the virus and the host's cellular and immune systems. While the complete picture is still emerging, several key pathways and receptors have been implicated.

Viral Entry and Cellular Receptors

The initial step in infection is the binding of the virus to specific receptors on the surface of host cells. While the specific receptors for this compound are not fully elucidated, research suggests competition for binding sites with other shrimp viruses like White Spot Syndrome Virus (WSSV), indicating shared or closely associated receptors.[5] Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs) are known to be involved in recognizing viral components and initiating an immune response.[7]

Innate Immune Signaling Pathways

Upon viral entry, the shrimp's innate immune system is activated. Key signaling pathways involved in the antiviral response in shrimp include:

-

Toll Pathway: This pathway is activated by viral components and leads to the production of antimicrobial peptides (AMPs) and other immune effectors through the activation of the NF-κB transcription factor Dorsal.[8][9]

-

IMD Pathway: Another NF-κB pathway that plays a role in the antiviral response, activating the transcription factor Relish.[8][9]

-

JAK/STAT Pathway: This pathway is crucial for antiviral defense in invertebrates. Viral infection can modulate the transcription of STAT, indicating the involvement of this pathway in the immune response to viruses.[10][11]

Visualizations

Experimental Workflow for Horizontal Transmission Studies

References

- 1. woah.org [woah.org]

- 2. researchgate.net [researchgate.net]

- 3. Spread of infection of yellow head virus (YHV) of giant tiger prawns by cannibalism | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Competition of infectious hypodermal and haematopoietic necrosis virus (IHHNV) with white spot syndrome virus (WSSV) for binding to shrimp cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Horizontal Transmission of White Spot Syndrome Virus for Whiteleg Shrimp (Litopenaeus vannamei) Based on the Disease Severity Grade and Viral Shedding Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cellular Receptors in the Innate Immune System of Crustaceans in Response to White Spot Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Two NF-κB Pathways Regulating Bacterial and WSSV Infection of Shrimp [frontiersin.org]

- 10. Signaling pathways regulating innate immune responses in shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excessive activation of JAK-STAT signaling contributes to inflammation induced by acute Vibrio infection in shrimp - PMC [pmc.ncbi.nlm.nih.gov]

Host Range of Salmonid Alphavirus (SAV): An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD) in Atlantic salmon and Sleeping Disease (SD) in rainbow trout, represents a significant threat to the European aquaculture industry. Understanding the host range of this virus is critical for disease management, the development of effective vaccines, and the assessment of potential reservoirs of infection. This technical guide provides a comprehensive overview of the known host range of SAV, supported by quantitative data from experimental and natural infections. It details the methodologies for key experiments, including virus isolation, quantification, and in vivo challenge models. Furthermore, this guide illustrates the key signaling pathways involved in the host-virus interaction, providing a deeper understanding of SAV pathogenesis.

Host Susceptibility to Salmonid Alphavirus

The host range of SAV primarily includes salmonid fish species, although susceptibility has been identified in some non-salmonid marine fish. The manifestation and severity of the disease can vary depending on the host species, the SAV subtype, and environmental factors.

Naturally Susceptible Species

Several fish species have been identified as naturally susceptible to SAV infection, where the virus can cause clinical disease.

| Host Species | Scientific Name | Common Disease Manifestation | SAV Subtypes Detected | Geographic Regions |

| Atlantic Salmon | Salmo salar | Pancreas Disease (PD) | SAV1, SAV2, SAV3, SAV4, SAV5, SAV6 | Europe |

| Rainbow Trout | Oncorhynchus mykiss | Sleeping Disease (SD), PD | SAV1, SAV2, SAV3 | Europe |

| Brown Trout | Salmo trutta | Pancreas Disease | Not specified | France |

| Arctic Char | Salvelinus alpinus | Pancreas Disease | SAV2 | Europe |

| Common Dab | Limanda limanda | Subclinical/Pathology | Marine SAV2 | Scotland |

| Ballan Wrasse | Labrus bergylta | Subclinical | SAV7 | Ireland |

Experimentally Susceptible Species

In addition to naturally susceptible hosts, several other species have been shown to be susceptible to SAV infection under controlled laboratory conditions.

| Host Species | Scientific Name | Experimental Outcome | Reference |

| Brown Trout | Salmo trutta | Less severe lesions compared to Atlantic salmon | [1] |

| Common Dab | Limanda limanda | Pathology in exocrine pancreas and heart | [2] |

Species with Incomplete Evidence of Susceptibility

For some species, evidence of natural infection exists, but their role as susceptible hosts or reservoirs requires further investigation.

| Host Species | Scientific Name | Evidence of Infection | Reference |

| Long rough dab | Hippoglossoides platessoides | Detection of SAV RNA | [1] |

| Plaice | Pleuronectes platessa | Detection of SAV RNA | [1] |

Quantitative Data on Host Susceptibility

The virulence of SAV and the resulting mortality can differ significantly between host species and viral subtypes. The following tables summarize quantitative data from experimental challenge studies.

Mortality Rates in Experimental Infections

| Host Species | SAV Subtype/Isolate | Challenge Method | Cumulative Mortality (%) | Study Reference |

| Atlantic Salmon (Salmo salar) | SAV3 | Waterborne | Higher than injection | [3] |

| Atlantic Salmon (Salmo salar) | SAV2 | Waterborne | Lower than SAV3 | [3] |

| Atlantic Salmon (Salmo salar) | SAV3 | Intraperitoneal Injection | ~15% (cohabitation) | [3] |

| Atlantic Salmon (Salmo salar) | SAV2 (outbreak) | Natural | -1.10% (vaccinated vs. control) | [4] |

| Atlantic Salmon (Salmo salar) | SAV3 | Intraperitoneal Injection | 16.9% (low gEBV) vs 4.3% (high gEBV) | [5] |

| Atlantic Salmon (Salmo salar) | SAV3 | Cohabitation | 20.2% (low gEBV) vs 7.1% (high gEBV) | [5] |

gEBV: genomic estimated breeding value

Viral Load in Tissues of Infected Fish

Viral load is a key indicator of virus replication and tissue tropism. The following table presents data on SAV quantification in various tissues from experimentally infected fish.

| Host Species | SAV Subtype | Tissue | Method | Viral Load (Ct value or log10 copies) | Time Post-Infection | Study Reference |

| Atlantic Salmon (Salmo salar) | SAV3 | Heart | RT-qPCR | Lower in high gEBV fish | 4 and 10 weeks | [5] |

| Atlantic Salmon (Salmo salar) | SAV3 | Heart | RT-qPCR | Cq ~20-35 | 16-29 days | [6] |

| Atlantic Salmon (Salmo salar) | SAV3 | Pseudobranch | RT-qPCR | Cq ~25-40 | 12-29 days | [6] |

| Atlantic Salmon (Salmo salar) | SAV3 | Pancreas | RT-qPCR | Detected | 16-29 days | [6] |

| Atlantic Salmon (Salmo salar) | SAV1 | Heart | RT-qPCR | Not specified | Not specified | [7] |

| Atlantic Salmon (Salmo salar) | SAV1 | Gills | RT-qPCR | Not specified | Not specified | [7] |

| Atlantic Salmon (Salmo salar) | SAV1 | Head Kidney | RT-qPCR | Not specified | Not specified | [7] |

| Diploid vs. Triploid Atlantic Salmon | SAV3 | Heart | RT-qPCR | No significant difference in copy number | 35 days | [8] |

| Common Dab (Limanda limanda) | SAV3 | Pancreas | Not specified | Pathology observed | Not specified | [2] |

| Common Dab (Limanda limanda) | SAV3 | Heart | Not specified | Pathology observed | Not specified | [2] |

Experimental Protocols

Standardized and reproducible experimental protocols are essential for determining the host range of SAV and for evaluating the efficacy of control measures.

Virus Isolation and Cell Culture

Objective: To isolate and propagate SAV from tissue samples in a susceptible cell line.

Materials:

-

Tissue samples (e.g., heart, pancreas, kidney) from suspect fish

-

Chinook salmon embryo (CHSE-214) cells or other susceptible cell lines (e.g., CHH-1, SHK-1)

-

Cell culture medium (e.g., L-15) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile homogenization tools

-

Centrifuge

-

24-well or 96-well cell culture plates

-

Incubator (15°C)

Procedure:

-

Aseptically collect tissue samples from fish.

-

Homogenize the tissue in cell culture medium (1:10 w/v).

-

Clarify the homogenate by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Filter-sterilize the supernatant through a 0.45 µm filter.

-

Inoculate the supernatant onto a monolayer of CHSE-214 cells in a 24-well plate.

-

Incubate the plate at 15°C and observe daily for cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. CPE may be subtle or absent in early passages.

-

If no CPE is observed after 7-10 days, perform a blind passage by transferring the culture supernatant to fresh cells.

-

Confirm the presence of SAV by RT-qPCR or immunofluorescence assay (IFA).

Viral Load Quantification by RT-qPCR

Objective: To quantify the amount of SAV RNA in tissue samples.

Materials:

-

Tissue samples

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

-

SAV-specific primers and probe (targeting a conserved region like the nsP1 gene)

-

Real-time PCR instrument

-

RNA standards for absolute quantification (optional)

Procedure:

-

Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or fluorometer.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction by mixing the cDNA template with the qPCR master mix, primers, and probe.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Analyze the amplification data to determine the cycle threshold (Ct) value for each sample.

-

Quantify the viral load relative to a reference gene or by using a standard curve generated from known concentrations of viral RNA.

In Vivo Host Susceptibility Testing: Cohabitation Challenge

Objective: To assess the susceptibility of a fish species to SAV and to study the transmission of the virus under controlled conditions.

Materials:

-

Test fish of the species of interest

-

SAV-infected shedder fish (previously infected by injection)

-

Aquaria with controlled water quality parameters (temperature, salinity, etc.)

-

Fish feed

-

Disinfectants for biosecurity

Procedure:

-

Acclimate the test fish to the experimental conditions for at least two weeks.

-

Introduce a known number of SAV-infected shedder fish into the aquarium with the test fish (e.g., at a ratio of 1:5 shedders to test fish).

-

Monitor the fish daily for clinical signs of disease (e.g., lethargy, inappetence, abnormal swimming behavior) and record any mortalities.

-

Collect tissue samples from a subset of test fish at regular intervals (e.g., weekly) for viral load quantification and histopathological analysis.

-

At the end of the experiment (e.g., after 6-8 weeks), euthanize the remaining fish and collect tissues for final analysis.

-

Analyze the data to determine the mortality rate, viral replication kinetics, and tissue pathology in the test species.

Signaling Pathways in SAV Infection

SAV has evolved mechanisms to evade the host's innate immune response, primarily by targeting key signaling pathways.

Inhibition of the RIG-I Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral RNA. SAV has been shown to inhibit this pathway to facilitate its replication.

Caption: SAV nsP2 protein inhibits the RIG-I signaling pathway, preventing the production of type I interferons.

Involvement of Toll-Like Receptor Signaling

In addition to the RLR pathway, studies suggest that the endosomal Toll-like receptor (TLR) pathway is also activated upon SAV infection, contributing to the innate immune response.

Caption: SAV infection can activate the endosomal TLR3 signaling pathway, leading to an interferon response.

Experimental Workflow for Host Range Determination

Caption: Workflow for determining the susceptibility of a fish species to Salmonid alphavirus.

Conclusion

The host range of Salmonid alphavirus extends beyond the primary salmonid species, with evidence of infection and pathology in some non-salmonid marine fish. This highlights the potential for a broader ecological impact and the existence of reservoirs of infection in the wild. The virulence of SAV is subtype-dependent, with SAV3 generally considered more virulent than SAV2 in Atlantic salmon. Understanding the molecular mechanisms of host-virus interactions, particularly the evasion of the innate immune response, is crucial for the development of novel antiviral strategies. The standardized experimental protocols outlined in this guide provide a framework for future research into the host range of SAV and the evaluation of control measures. Continued surveillance and research are essential to mitigate the economic and ecological impact of this important fish pathogen.

References

- 1. Assessment of listing and categorisation of animal diseases within the framework of the Animal Health Law (Regulation (EU)2016/429): Infection with salmonid alphavirus (SAV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Field Trial of Pancreas Disease Vaccines in Farmed Atlantic Salmon: Effects on Growth and Mortality During a SAV2 Outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative trait loci and genes associated with salmonid alphavirus load in Atlantic salmon: implications for pancreas disease resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pathogenesis of experimental salmonid alphavirus infection in vivo: an ultrastructural insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Clinical Signs of Salmonid Alphavirus (SPDV) Infection in Salmonids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical signs associated with Salmonid alphavirus (SPDV) infection in salmonid species. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to Salmonid Alphavirus (SAV)

Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD) in Atlantic salmon (Salmo salar) and Sleeping Disease (SD) in rainbow trout (Oncorhynchus mykiss), is a significant pathogen in European aquaculture.[1] SAV is an enveloped, single-stranded, positive-sense RNA virus belonging to the family Togaviridae.[2][3] Six subtypes of SAV (SAV1-6) have been identified, with varying geographical distribution and virulence.[3] Understanding the clinical manifestations of this compound infection is crucial for the development of effective diagnostics, vaccines, and antiviral therapies.

Clinical Manifestations of this compound Infection

The clinical signs of this compound infection can be categorized into behavioral changes, gross pathology, and microscopic histopathology. The severity and presentation of these signs can vary depending on the SAV subtype, host species, age, and environmental factors such as water temperature.[3]

Behavioral and External Signs

Infected salmonids often exhibit noticeable changes in their behavior and external appearance. These signs are typically the first indication of a disease outbreak in a farm setting.

-

Anorexia: A sudden loss of appetite is a primary and early clinical sign.[4][5]

-

Lethargy and Abnormal Swimming: Fish may appear lethargic, swimming slowly near the surface or congregating at the corners of cages.[2][5] In rainbow trout, a characteristic "sleeping" behavior, where fish lie motionless on their sides at the bottom of the tank, is common.[1]

-

Poor Condition: In chronic cases, a significant proportion of survivors may fail to thrive and become "runts," which are thin and slender.[5]

Gross Pathological Signs

Post-mortem examination of infected fish reveals several characteristic internal and external lesions. However, it is important to note that these signs are not strictly pathognomonic for this compound infection and can overlap with other salmonid diseases.[3]

-

Gastrointestinal Tract: The gut is often empty of food and may contain yellowish mucoid material.[4]

-

Peripancreatic and Cardiac Lesions: Petechial hemorrhages in the fat surrounding the pyloric caeca are common. The heart may appear pale.[5]

-

Fluid Accumulation: Ascites (fluid in the abdominal cavity) and exophthalmos (pop-eye) can be observed.[5]

-

Muscle Atrophy: In chronic stages, there can be visible atrophy of the red skeletal muscle.[5]

Microscopic Pathological Signs

Histopathological examination of tissues is a key method for confirming a diagnosis of this compound infection. The primary target organs are the pancreas, heart, and skeletal muscle.[2][6]

-

Pancreas: The most characteristic lesion is a severe to total necrosis of the exocrine pancreatic acinar cells.[6][7] This is often followed by inflammation and, in chronic cases, fibrosis.

-

Heart: Myocarditis, characterized by inflammation and necrosis of the cardiac muscle cells, is a frequent finding.[6][7]

-

Skeletal Muscle: Myositis, involving inflammation and necrosis of both red and white skeletal muscle fibers, is also a prominent feature.[6][7]

Quantitative Data on Clinical Signs

The following tables summarize quantitative data related to the clinical outcomes of this compound infection, providing a basis for comparative analysis and experimental design.

Table 1: Mortality Rates Associated with Different Salmonid Alphavirus (SAV) Subtypes in Experimental Infections.

| SAV Subtype | Host Species | Challenge Method | Peak Mortality (%) | Study Reference |

| SAV2 | Atlantic salmon | Waterborne | Lower than SAV3 | [8] |

| SAV3 | Atlantic salmon | Waterborne | Higher than SAV2 | [8] |

| SAV1-6 | Atlantic salmon | Cohabitation | Not specified | [9] |

Note: Mortality in field outbreaks can be highly variable, ranging from negligible to over 50%, and can be influenced by various environmental and host factors.[3]

Table 2: Viral Load in Different Tissues of Atlantic Salmon Following Experimental this compound Infection.

| Days Post-Infection | Tissue | Viral Titer (log10 TCID50/gram) | Study Reference |

| 4 | Heart | 4.4 - 5.7 | [2] |

| 4 | Kidney | 5.0 - 6.6 | [2] |

| 4 | Gill | 5.2 - 5.7 | [2] |

| 11 | Heart | Higher than day 4 | [2] |

| 11 | Kidney | Higher than day 4 | [2] |

| 11 | Gill | Higher than day 4 | [2] |

| 5 | Head Kidney | Peak viral RNA copy number | [10] |

| 14 | Heart | ~log10 5.5 copies/µg RNA | [11] |

| 28 | Heart | ~log10 6.5 copies/µg RNA | [11] |

| 42 | Heart | ~log10 5.0 copies/µg RNA | [11] |

Table 3: Serum Enzyme Levels in Atlantic Salmon with Pancreas Disease.

| Enzyme | Observation | Correlation with Pathology | Study Reference |

| Creatine Kinase (CK) | Significantly elevated | Correlates with heart and skeletal muscle damage | [12][13] |

| Aspartate Aminotransferase (AST) | Elevated | Correlates with tissue damage | [13] |

| Alanine Aminotransferase (ALT) | Elevated | Correlates with tissue damage | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable study of this compound infection and the development of effective countermeasures.

Virus Isolation and Titration (TCID50 Assay)

This protocol describes the isolation of SAV from tissue samples and the determination of the viral titer using the 50% Tissue Culture Infective Dose (TCID50) method.

Materials:

-

Chinook salmon embryo (CHSE-214) or Chum salmon heart (CHH-1) cells[10]

-

Growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Maintenance medium (e.g., EMEM with 2% FBS)

-

96-well cell culture plates

-

Tissue homogenizer

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Prepare a 10% (w/v) tissue homogenate from the heart, kidney, or pancreas of a suspect fish in cold PBS.

-

Clarify the homogenate by centrifugation at 3,000 x g for 15 minutes at 4°C.

-

Filter-sterilize the supernatant through a 0.45 µm filter.

-

Seed a 96-well plate with CHSE-214 or CHH-1 cells and incubate until a confluent monolayer is formed.

-

Prepare ten-fold serial dilutions of the virus-containing supernatant in maintenance medium.

-

Remove the growth medium from the cells and inoculate replicate wells with each viral dilution. Include a negative control (medium only).

-

Incubate the plate at 15°C and observe daily for the development of cytopathic effect (CPE) for up to 14 days.[3]

-

The TCID50 is calculated using the Reed-Muench method based on the percentage of wells showing CPE at each dilution.

Real-Time Quantitative PCR (RT-qPCR) for SAV Detection

This protocol provides a method for the sensitive detection and quantification of SAV RNA in tissue samples.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

SAV-specific primers and probe (e.g., targeting the nsP1 or E2 gene)[3][14]

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from tissue samples (e.g., heart, kidney) according to the manufacturer's instructions.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Prepare the qPCR reaction mixture containing the master mix, primers, probe, and cDNA template.

-

Run the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[14]

-

The accumulation of fluorescent signal indicates the presence of SAV RNA. Quantification can be achieved by comparing the cycle threshold (Ct) values to a standard curve of known SAV RNA concentrations.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Histopathology

This protocol outlines the standard procedure for H&E staining of formalin-fixed, paraffin-embedded salmonid tissues to visualize histopathological changes.

Materials:

-

10% neutral buffered formalin

-

Ethanol (B145695) (graded series: 70%, 95%, 100%)

-

Xylene

-

Microtome

-

Glass slides

-

Harris's hematoxylin solution

-

Eosin Y solution

-

Acid alcohol

-

Ammonia (B1221849) water or Scott's tap water substitute

-

Mounting medium

Procedure:

-

Fix small pieces of tissue (e.g., pancreas, heart, skeletal muscle) in 10% neutral buffered formalin for at least 24 hours.

-

Dehydrate the tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Stain the nuclei with hematoxylin for 5-10 minutes.[15]

-

Rinse in running tap water.

-

Differentiate briefly in acid alcohol to remove excess stain.[15]

-

"Blue" the sections in ammonia water or Scott's tap water substitute.[15]

-

Counterstain the cytoplasm and connective tissue with eosin for 1-2 minutes.[15]

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount a coverslip over the tissue section using a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions during this compound infection is essential for understanding pathogenesis and identifying potential targets for intervention.

Host Innate Immune Response: The RIG-I Signaling Pathway

The retinoic acid-inducible gene I (RIG-I) is a key pattern recognition receptor that detects viral RNA in the cytoplasm and initiates an innate immune response. The following diagram illustrates the RIG-I signaling pathway in the context of an alphavirus infection.

Experimental Workflow for an this compound Challenge Study

The following diagram outlines a typical experimental workflow for an in vivo challenge study to evaluate the efficacy of a vaccine or antiviral compound against this compound.

References

- 1. Emergence of Salmonid Alphavirus Genotype 2 in Norway—Molecular Characterization of Viral Strains Circulating in Norway and Scotland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogenesis of experimental salmonid alphavirus infection in vivo: an ultrastructural insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. fishdiseases.manolinaqua.com [fishdiseases.manolinaqua.com]

- 5. Pancreas Disease (PD) - Norwegian Veterinary Institute [vetinst.no]

- 6. Pancreas disease in farmed Atlantic salmon, Salmo salar L., and rainbow trout, Oncorhynchus mykiss (Walbaum), in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. A comparative study of marine salmonid alphavirus subtypes 1-6 using an experimental cohabitation challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STORRE: Cellular and Molecular Pathogenesis of Salmonid Alphavirus 1 in Atlantic Salmon Salmo salar L. [storre.stir.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The serum proteome of Atlantic salmon, Salmo salar, during pancreas disease (PD) following infection with salmonid alphavirus subtype 3 (SAV3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. woah.org [woah.org]

- 15. mycetoma.edu.sd [mycetoma.edu.sd]

A Deep Dive into the History of Pancreas Disease in Aquaculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of Pancreas Disease (PD) outbreaks in aquaculture. It is designed to be a core resource for researchers, scientists, and professionals involved in the development of drugs and vaccines for this significant viral disease of farmed salmonids. This document summarizes key historical data, details relevant experimental protocols, and visualizes the critical molecular interactions between the causative virus and its host.

Introduction

Pancreas Disease (PD) is a significant viral disease affecting farmed Atlantic salmon (Salmo salar) and rainbow trout (Oncorhynchus mykiss) in the marine environment. First described in Scotland in 1976, the disease has since become a major economic and animal welfare concern in key salmon-producing regions of Europe, including Norway and Ireland. The etiological agent of PD is the Salmonid alphavirus (SAV), a member of the Togaviridae family. There are currently seven recognized genotypes of SAV (SAV1-SAV7), with varying geographical distributions and associations with disease in different salmonid species. This guide delves into the historical emergence and spread of PD, provides detailed methodologies for its study, and illustrates the key molecular signaling pathways involved in its pathogenesis.

History of Pancreas Disease Outbreaks

The first recognized outbreak of Pancreas Disease occurred in farmed Atlantic salmon in Scotland in 1976.[1][2][3][4][5] The disease was subsequently reported in other major salmon farming countries, including Norway in 1989.[3][6][7][8] In Ireland, PD was also identified as a significant issue, with early epidemiological studies in the 1990s highlighting its impact.[9] The economic consequences of PD are substantial, with losses attributed to mortality, reduced growth, and decreased fillet quality.[3][10]

Quantitative Overview of Pancreas Disease Outbreaks

The following tables summarize the available quantitative data on PD outbreaks in the most affected regions. It is important to note that data collection methodologies and reporting standards may vary between countries and over time.

Table 1: Pancreas Disease Outbreaks in Norway

| Year(s) | Number of Outbreaks | SAV Subtype(s) | Key Notes |

| 2009-2011 | 75-89 annually[2][3][8] | SAV3 predominant, SAV2 emerged in 2010[11][12] | High number of outbreaks despite the introduction of a vaccination program in 2008.[8] |

| 2022 | 98 | SAV2, SAV3 | A decrease from previous years. |

| 2023 | 58 | SAV2, SAV3 | Continued decrease in the number of cases.[13] |

Table 2: Pancreas Disease Outbreaks in Ireland

| Year | Number/Percentage of Affected Sites | Average Mortality | SAV Subtype(s) | Key Notes |

| 2002 | 13 sites (59%)[9][14] | 12%[9][14] | SAV1 is the dominant subtype in Ireland.[15] | Re-emergence of PD as a serious cause of mortality.[14] |

| 2003 | 13 out of 21 populations (62%)[6][9][16] | 18.8%[6][9][16] | SAV1 | |

| 2004 | 12 out of 14 populations (86%)[6][9][16] | 14.8%[6][9][16] | SAV1 |

Table 3: Pancreas Disease Outbreaks in Scotland

| Year(s) | Outbreak Data | SAV Subtype(s) | Key Notes |

| 1998-2009 | Mortality ascribed to PD was negligible before 2003, rising to a peak in 2006 and 2007.[17] | SAV1, SAV2, SAV4, SAV5 have been found in Scotland.[18] | Data from a single large production company, not national statistics. PD accounted for 94% and 86% of disease losses in 2006 and 2007, respectively, for this company.[17] |

| 2006-2007 | Peak mortality reported.[17] | SAV2 is a common PD-causing subtype in Scotland.[11] | |

| 2008-2009 | Decline in PD-related mortality.[17] |

Experimental Protocols

A variety of experimental protocols are utilized to study Salmonid alphavirus and the pathogenesis of Pancreas Disease. These methods are crucial for diagnostics, vaccine development, and fundamental research into the virus-host interaction.

Virus Isolation and Cell Culture

The isolation and propagation of SAV in cell culture are fundamental techniques for virological research.

-

Cell Lines: Several fish cell lines are susceptible to SAV infection. Commonly used cell lines include:

-

Rainbow trout gonad (RTG-2)[19]

-

Atlantic salmon head kidney (TO)[19]

-

Blue fin-2 (BF-2)[19]

-

Chum salmon heart-1 (CHH-1)[21]

-

Salmon head kidney-1 (SHK-1)[21]

-

Fat head minnow (FHM)[19]

-

Epithelioma papulosum cyprini (EPC)[19]

-

Note: TO and BF-2 cells have shown significantly higher geometric mean titres for both Atlantic salmon and rainbow trout SAV strains compared to other cell lines.[19] The CHH-1 cell line has demonstrated the quickest development of cytopathic effect (CPE).[21]

-

Protocol for Primary Virus Isolation:

-

Collect tissue samples (heart and mid-kidney are recommended) from suspect fish and place them in a sterile transport medium.[22]

-

Homogenize the tissue samples and centrifuge to clarify the supernatant.

-

Inoculate the supernatant onto a monolayer of a susceptible cell line (e.g., CHSE-214 or CHH-1) in a flask or multi-well plate.

-

Incubate the inoculated cell cultures at 15°C for at least 14 days.[19][22][23] Optimal growth for many SAV strains in TO and RTG-2 cells is at 15°C, while in CHSE-214, results at 10°C and 15°C are similar. Little to no growth is detected at 4°C or 20°C.[19]

-

Observe the cell cultures regularly for the development of cytopathic effect (CPE), which typically appears as plaques of pyknotic, vacuolated cells.[22][23] Note that some field isolates, particularly Norwegian SAV2 and SAV3, may not produce obvious CPE in early passages.[22][23]

-

If no CPE is observed after 14 days, perform a blind passage by subculturing the supernatant onto fresh cell cultures.[22][23]

-

Confirm the presence of SAV using methods such as immunofluorescence (IFAT), conventional RT-PCR, or real-time RT-PCR, as virus replication can occur without visible CPE.[22][23]

-

Molecular Diagnostics: Real-Time RT-PCR (qRT-PCR)

qRT-PCR is a rapid, sensitive, and specific method for the detection and quantification of SAV RNA.

-

Sample Preparation:

-

Extract total RNA from tissue samples (heart and mid-kidney are recommended) using a commercial RNA extraction kit.[22] Pancreas is not a suitable organ for RT-PCR due to contamination from the intestine and potential for tissue loss in infected fish.[22]

-

Quantify the extracted RNA and assess its purity using spectrophotometry.

-

-

qRT-PCR Protocol (TaqMan Assay):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Prepare a reaction mixture containing the cDNA template, TaqMan Universal PCR Master Mix, forward and reverse primers, and a TaqMan probe specific to a conserved region of the SAV genome (e.g., the nsP1 gene).[22]

-

Perform the real-time PCR amplification using a thermal cycler with the appropriate cycling conditions.

-

The accumulation of PCR product is detected in real-time by the fluorescence emitted from the cleaved probe. The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample.

-

Include positive and negative controls in each run to validate the assay. A standard curve can be generated using serial dilutions of a plasmid containing the target sequence to quantify the viral load.[11][24]

-

In Vivo Challenge Models

Experimental infections in fish are essential for studying the pathogenesis of PD, evaluating vaccine efficacy, and investigating host-virus interactions.

-

Intraperitoneal (i.p.) Injection Challenge:

-

Acclimatize healthy, SAV-free Atlantic salmon or rainbow trout to the experimental conditions (e.g., water temperature of 10-12°C).[8][13][25]

-

Inject fish intraperitoneally with a known dose of SAV (e.g., 10^5 TCID50 per fish) diluted in a suitable buffer like PBS.[8][13] A control group should be injected with the buffer or cell culture supernatant alone.[25]

-

Monitor the fish daily for clinical signs of disease and mortality.

-

Collect tissue samples at predetermined time points post-infection for virological, histological, and molecular analyses.[6][26]

-

-

Cohabitation Challenge: This model mimics the natural route of horizontal transmission.

-

A group of "shedder" fish are infected with SAV, typically by i.p. injection.

-

After a period to allow for virus replication and shedding, naive "cohabitant" fish are introduced into the same tank.[6][26][27]

-

Monitor both shedder and cohabitant fish for clinical signs and mortality.

-

Collect samples from cohabitant fish at various time points to study the kinetics of infection and disease development.[6][26][27]

-

Signaling Pathways and Pathogenesis

The interaction between SAV and the host immune system is complex. The innate immune response, particularly the interferon (IFN) system, plays a crucial role in controlling the initial stages of infection.

Host Interferon Response to SAV Infection

Upon infection with SAV, the host's innate immune system recognizes viral components, leading to the induction of a type I interferon response.

Studies have shown a rapid induction of type I and type II interferons, as well as IFN-associated Mx genes, in SAV-infected salmon.[1] This response aims to establish an antiviral state in the host cells to limit viral replication and spread.

Viral Evasion of the Interferon Response

SAV has evolved mechanisms to counteract the host's innate immune response. The viral non-structural protein 2 (nsP2) has been identified as a key antagonist of the type I IFN pathway.

The nsP2 protein of SAV effectively blocks the induction of type I interferon by inhibiting the RIG-I signaling cascade downstream of IRF3 activation.[12] This allows the virus to replicate more efficiently in the early stages of infection before a robust adaptive immune response is mounted.

Experimental Workflow for SAV Diagnostics and Research

The following diagram illustrates a typical workflow for the diagnosis of Pancreas Disease and for conducting research on SAV.

Conclusion

Pancreas Disease remains a significant challenge to the sustainability and economic viability of salmonid aquaculture in Europe. Since its initial discovery, considerable progress has been made in understanding the epidemiology of the disease, the genetic diversity of the causative virus, and the host's response to infection. This technical guide has provided a historical overview of PD outbreaks, detailed key experimental protocols for SAV research, and visualized the critical signaling pathways involved in pathogenesis. Continued research, utilizing the methodologies outlined here, is essential for the development of more effective control strategies, including improved vaccines and antiviral therapies, to mitigate the impact of this important viral pathogen.

References

- 1. Interferon-mediated host response in experimentally induced salmonid alphavirus 1 infection in Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene expression studies of host response to Salmonid alphavirus subtype 3 experimental infections in Atlantic salmon [agris.fao.org]

- 3. Pancreatic Disease (PD) [fishdiseases.manolinaqua.com]

- 4. researchgate.net [researchgate.net]

- 5. The epidemiology of pancreas disease in salmonid aquaculture: a summary of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Situ Detection of Salmonid Alphavirus 3 (SAV3) in Tissues of Atlantic Salmon in a Cohabitation Challenge Model with a Special Focus on the Immune Response to the Virus in the Pseudobranch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pancreas disease in farmed salmon - Wikipedia [en.wikipedia.org]

- 8. Identification of genetic loci associated with higher resistance to pancreas disease (PD) in Atlantic salmon (Salmo salar L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.sub.uni-hamburg.de [epub.sub.uni-hamburg.de]

- 10. DSpace [oar.marine.ie]

- 11. researchgate.net [researchgate.net]

- 12. The C-Terminal Domain of Salmonid Alphavirus Nonstructural Protein 2 (nsP2) Is Essential and Sufficient To Block RIG-I Pathway Induction and Interferon-Mediated Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Salmonid Alphavirus Subtype 3 Induces Prolonged Local B Cell Responses in Atlantic Salmon (Salmo salar) After Intraperitoneal Infection [frontiersin.org]

- 14. Pancreas Disease - Can you recognise this sleeping monster? | The Fish Site [thefishsite.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. angenovo.no [angenovo.no]

- 19. Cultural characteristics of salmonid alphaviruses--influence of cell line and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ias.is [ias.is]

- 22. woah.org [woah.org]

- 23. woah.org [woah.org]

- 24. Rapid and sensitive detection of salmonid alphavirus using TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pathogenesis of experimental salmonid alphavirus infection in vivo: an ultrastructural insight - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gene expression studies of host response to Salmonid alphavirus subtype 3 experimental infections in Atlantic salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 27. int-res.com [int-res.com]

Molecular Biology of Ostreid herpesvirus 1 (OsHV-1) in Scallops

An in-depth analysis of scientific literature reveals that the term "Scallop Pox Disease Virus (SPDV)" does not correspond to a recognized or scientifically described virus. It is likely that the "pox" designation refers to the clinical signs of a disease affecting scallops rather than a formal classification within the Poxviridae family of viruses.

Research into viral pathogens of scallops indicates that significant mortalities and disease outbreaks are primarily associated with Ostreid herpesvirus 1 (OsHV-1) and its variants. One such variant, initially termed Acute Viral Necrosis Virus (AVNV), is now recognized as a strain of OsHV-1. This herpesvirus is a major concern in the aquaculture of various bivalve mollusks, including scallops.

Given the absence of information on a specific "Scallop Pox Disease Virus," this guide will focus on the molecular biology of Ostreid herpesvirus 1 (OsHV-1) , a well-documented and economically significant pathogen of scallops. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the virus's molecular characteristics, relevant experimental protocols, and associated signaling pathways.

Ostreid herpesvirus 1 is a double-stranded DNA virus belonging to the family Malacoherpesviridae. It is the causative agent of significant mortality events in several bivalve species, including the French scallop (Pecten maximus) and the Zhikong scallop (Chlamys farreri).[1][2][3][4]

Genomic and Proteomic Characteristics

The genome of OsHV-1 is a linear, double-stranded DNA molecule. The complete genome sequence of a variant associated with scallop mortality, initially called Acute Viral Necrosis Virus (AVNV), has been determined to be 210,993 base pairs in length.[1] This variant shares 97% sequence identity with the reference OsHV-1 strain, and the predicted amino acid sequences of their encoded proteins are 94-100% identical.[1] The genomic organization of the scallop variant contains three unique regions compared to the reference OsHV-1.[1]

While a comprehensive proteomic analysis specific to OsHV-1 infecting scallops is not extensively detailed in the provided search results, general proteomic studies of poxviruses and other large DNA viruses provide a framework for understanding the protein composition of such complex virions.[5] These studies typically identify hundreds of virion-associated proteins involved in structure, replication, and host-virus interactions.

Table 1: Genomic Characteristics of OsHV-1 Variant (formerly AVNV)

| Feature | Value | Reference |

| Genome Size | 210,993 bp | [1] |

| Nucleic Acid | Double-stranded DNA | [1] |

| % Identity to OsHV-1 | 97% | [1] |

Replication Cycle and Host Interaction

Like other herpesviruses, OsHV-1 replication occurs within the host cell nucleus.[6] Viral particles are observed in both the nucleus and cytoplasm of infected scallop cells, particularly in the digestive gland, gills, mantle, and kidney.[1][3] The infection can lead to significant cellular damage, including chromatin condensation and fragmentation, which are indicative of apoptosis.[7]

The virus is transmitted horizontally, and high mortality rates (up to 100%) have been observed in laboratory challenges.[2] Environmental factors, such as elevated water temperature (25–27°C), appear to exacerbate disease outbreaks.[1][3] Asymptomatic adult scallops can act as carriers, potentially transmitting the virus to larvae.[2]

Signaling Pathways in Host Response

While specific signaling pathways activated by OsHV-1 in scallops are not fully elucidated in the provided results, viral infections, in general, trigger a cascade of host immune responses. The physiological and immune responses of the Zhikong scallop to OsHV-1 (AVNV) infection include alterations in oxygen consumption, ammonia (B1221849) excretion, and the activity of enzymes like superoxide (B77818) dismutase (SOD) and alkaline phosphatase (AKP).[3] This indicates the activation of metabolic and stress-response pathways.

Below is a generalized representation of a viral infection and host response signaling pathway, which can be adapted as more specific information on OsHV-1 in scallops becomes available.

Caption: Generalized workflow of OsHV-1 infection and host cell response.

Experimental Protocols

Detailed methodologies are crucial for the study of OsHV-1 in scallops. Below are summaries of key experimental protocols.

Virus Isolation and Purification

-

Tissue Homogenization: Tissues from moribund scallops (e.g., gills, mantle, digestive gland) are homogenized in sterile seawater or a suitable buffer.

-

Centrifugation: The homogenate is centrifuged at low speed to pellet cellular debris.

-

Filtration: The supernatant is passed through a 0.45 µm filter to remove bacteria.

-

Ultracentrifugation: The virus-containing filtrate is then subjected to high-speed ultracentrifugation to pellet the viral particles.

-

Gradient Purification: The viral pellet can be further purified using a sucrose (B13894) or cesium chloride density gradient.

Nucleic Acid Extraction and Sequencing

-

DNA Extraction: Viral DNA is extracted from purified virions or infected tissues using commercial DNA extraction kits or standard phenol-chloroform protocols.

-

PCR Amplification: Specific regions of the viral genome can be amplified using Polymerase Chain Reaction (PCR) with primers designed from known OsHV-1 sequences.

-

Quantitative PCR (qPCR): To quantify the viral load in infected tissues, qPCR is employed using fluorescent probes or dyes.

-

Genome Sequencing: The complete viral genome can be sequenced using next-generation sequencing (NGS) platforms.

Infection and Transmission Studies

-

Inoculum Preparation: A viral inoculum is prepared from purified virus or a filtered homogenate of infected tissue.

-

Experimental Challenge: Healthy scallops are challenged with the viral inoculum via injection or immersion.

-

Monitoring: Mortality, clinical signs, and viral load are monitored over a set period.

-

Control Group: A control group of scallops is exposed to a virus-free preparation.

The workflow for a typical transmission study is outlined below.

References

- 1. Virus Infections of Scallops [dfo-mpo.gc.ca]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Physiological and immune responses of Zhikong Scallop Chlamys farreri to the acute viral necrobiotic virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. French scallops: A new host for ostreid herpesvirus-1 [archimer.ifremer.fr]

- 5. researchgate.net [researchgate.net]

- 6. Herpesviruses that Infect Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Strains and Genetic Diversity of Squash Leaf Curl Philippines Virus (SPDV)

Abstract

Squash leaf curl Philippines virus (this compound), also referred to as Squash leaf curl Philippines virus (SLCuPV), is a bipartite begomovirus (family Geminiviridae) that poses a significant threat to cucurbit production in Southeast Asia. Understanding the genetic diversity, strain differentiation, and evolutionary mechanisms of this virus is paramount for the development of effective disease management strategies and resistant cultivars. This document provides a comprehensive technical overview of this compound, detailing its genomic architecture, the genetic variability among its strains, and the key experimental protocols used for its characterization.

Introduction

Cucurbit leaf curl disease (CuLCD) is a major constraint on the production of economically important crops like pumpkin, squash, and bottle gourd.[1] In Southeast Asia, this disease is primarily associated with three begomoviruses: Tomato leaf curl New Delhi virus (ToLCNDV), Squash leaf curl China virus (SLCCNV), and Squash leaf curl Philippines virus (this compound/SLCuPV).[1][2] First identified in the Philippines, this compound has since been reported in Taiwan and India.[3][4][5] It is transmitted by the whitefly (Bemisia tabaci) and causes symptoms such as severe mosaic, leaf malformation, upward cupping, yellowing, and stunting.[3][4] Due to its economic impact, a thorough understanding of its molecular biology and genetics is crucial for developing durable resistance and control measures.

Genomic Organization

Like many begomoviruses, this compound has a bipartite genome, consisting of two circular single-stranded DNA components, designated as DNA-A and DNA-B.[3][6] Both components are required for systemic infection. They share a common region (CR) of high sequence identity that is crucial for the regulation of gene expression and the initiation of replication.

The DNA-A component encodes proteins necessary for replication, encapsidation, transmission, and suppression of host defenses. The DNA-B component is primarily involved in intra- and intercellular movement within the host plant.[6]

Table 1: Genomic Features of a Characterized this compound Isolate

| Genomic Component | Size (nucleotides) | Open Reading Frames (ORFs) | Key Functions |

| DNA-A | ~2739 | 5-6 | Replication (Rep), Encapsidation (Coat Protein), Transmission, Silencing Suppression |

| DNA-B | ~2705 | 2 | Nuclear shuttle and movement proteins |

| Common Region | ~174 | N/A | Contains origin of replication and promoter elements |

| Data compiled from Kon et al. (2003) and Tsai et al. (2007).[5][6] |

Genetic Diversity and Strain Differentiation

Genetic analysis of this compound isolates has revealed significant diversity, leading to the classification of distinct strains. The primary criterion for strain demarcation in begomoviruses is the nucleotide sequence identity of the DNA-A component, with a threshold often set at <94%.[1]

Studies in the Philippines have identified this compound as the predominant begomovirus causing CuLCD and have grouped isolates into at least two strains, provisionally named Strain A and Strain B.[1][2] The genetic diversity is more pronounced in the DNA-B component compared to DNA-A, suggesting a higher evolutionary pressure on genes related to movement.[1]

This compound shares a close genetic relationship with SLCCNV.[3] Early molecular characterization revealed an 88% nucleotide identity in the DNA-A component between a Philippine this compound isolate and SLCCNV, with a 98% amino acid identity in the coat protein.[6] This close relationship underscores the complex evolutionary dynamics among cucurbit-infecting begomoviruses in the region.

Table 2: Nucleotide Sequence Identity of this compound Strains and Related Viruses

| Virus/Isolate Group | Comparison | Genomic Component | Nucleotide Identity (%) | Geographic Origin |

| SLCuPV Strain A | Intra-strain isolates | DNA-A | 94.4 - 99.9% | Philippines |

| SLCuPV Isolates | vs. SLCCNV | DNA-A | ~88% | Philippines/China |

| Taiwanese Isolates | vs. Philippines Isolates | DNA-A | >95% | Taiwan/Philippines |

| Indian Isolate | vs. Philippines Isolate | DNA-A | 94.5% | India/Philippines |

| Cucurbit Begomoviruses | Overall Diversity | DNA-A | 85.2 - 99.9% | Philippines |

| Cucurbit Begomoviruses | Overall Diversity | DNA-B | 71.5 - 99.9% | Philippines |

| Data compiled from Neoh et al. (2023), Kon et al. (2003), Tsai et al. (2007), and Balaji et al. (2023).[1][3][4][6] |

Recombination in this compound

Recombination is a major driving force in the evolution of geminiviruses, allowing for the rapid generation of genetic diversity. In the context of this compound, both intraspecies and interspecies recombination events have been suggested. The association of a non-cognate DNA-A from this compound with the DNA-B of SLCCNV has been reported in India, leading to severe disease symptoms in pumpkin.[4] This phenomenon, known as pseudorecombination, can alter host range and symptom severity.[1] The detection of mixed infections of this compound and SLCCNV in the Philippines provides opportunities for such recombination events to occur naturally.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Genetic Diversity and Geographic Distribution of Cucurbit-Infecting Begomoviruses in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence and Molecular Characterization of Squash leaf curl Phillipines virus in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Molecular Characterization of a Strain of Squash Leaf Curl China Virus" by T. Kon, L. M. Dolores et al. [ukdr.uplb.edu.ph]

An In-depth Technical Guide on the Immune Response to Salmon Pancreas Disease Virus

For Researchers, Scientists, and Drug Development Professionals